4-(4-Bromophenoxy)benzamide
Overview
Description
4-(4-Bromophenoxy)benzamide is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoselective N-Benzoylation of Aminophenols:
- Singh, Lakhan, and Singh (2017) detailed the N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the production of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This method offers a chemoselective approach to synthesizing these biologically significant compounds (Singh, Lakhan, & Singh, 2017).
Degradation of 4-Bromophenol in Water:
- Xu et al. (2018) investigated the degradation mechanism, kinetics, and toxicity of 4-bromophenol (4-BP), a compound abundant in water. The study used electrochemical reduction and oxidation with Pd–Fe/graphene catalytic cathodes, proposing pathways for the complete mineralization of 4-BP and ensuring overall detoxification (Xu et al., 2018).
Radioiodinated Ligands for Serotonin-5HT2-Receptors:
- Mertens et al. (1994) described the radiosynthesis of a new radioiodinated ligand for serotonin-5HT2-receptors, providing insights into the development of tracers for γ-emission tomography. This research contributes to the understanding of receptor imaging in neuroscience (Mertens et al., 1994).
Histone Deacetylase Inhibitors:
- Fréchette et al. (2008) synthesized and evaluated 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as histone deacetylase inhibitors, highlighting their role in cancer research and potential therapeutic applications (Fréchette et al., 2008).
Palladium-Catalyzed Electrochemical C-H Bromination:
- Yang et al. (2019) developed a palladium-catalyzed electrochemical C-H bromination method using NH4Br as the brominating reagent. This protocol provides an alternative method for synthesizing aryl bromides without chemical oxidants (Yang et al., 2019).
Synthesis and Antipathogenic Activity of Thiourea Derivatives:
- Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized thiourea derivatives with significant antipathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Properties
IUPAC Name |
4-(4-bromophenoxy)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIGZUHAVLSCCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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